2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid
Description
2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound featuring a fused thieno[2,3-d]thiazole core substituted with a pyrrolidine ring at position 2 and a carboxylic acid group at position 3.
Properties
IUPAC Name |
2-pyrrolidin-1-ylthieno[2,3-d][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c13-9(14)7-5-6-8(15-7)11-10(16-6)12-3-1-2-4-12/h5H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIJREFNTJCFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C=C(S3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves constructing the fused thieno-thiazole ring system followed by functionalization at the 2-position with a pyrrolidinyl group and introduction of the carboxylic acid at the 5-position. Key steps include:
- Formation of the thiazole ring via cyclization involving thiourea derivatives and halogenated carbonyl compounds.
- Introduction of the pyrrolidinyl substituent via nucleophilic substitution or amide formation.
- Oxidation or hydrolysis steps to install the carboxylic acid group.
Detailed Synthetic Routes
Route A: Cyclization of Substituted Thiourea with Chloro-carbonyl Precursors
- Starting from a halogenated carbonyl compound (e.g., α-chloro ketone or acid chloride), reaction with substituted thiourea leads to formation of the thiazole ring via nucleophilic attack and ring closure.
- The pyrrolidinyl group can be introduced by reacting the intermediate with pyrrolidine under appropriate conditions, often involving base catalysis.
- Hydrolysis or oxidation steps yield the carboxylic acid functionality at the 5-position of the fused ring.
This method is supported by patent literature describing improved syntheses of 2-amino-thiazole-5-carboxylic acid derivatives, which are structurally related.
Route B: Amide Formation Using Carboxylic Acid and Pyrrolidine
- A direct amide bond formation between a carboxylic acid derivative of the thieno-thiazole core and pyrrolidine can be achieved using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents like DMSO.
- The reaction conditions typically involve stirring at room temperature or mild heating, followed by purification via HPLC to isolate the pure product.
- This method allows for efficient preparation of the pyrrolidinyl-substituted thieno-thiazole carboxylic acid with good yields.
Route C: Cycloaddition and Elimination Strategies
- Using 5-alkylidene-4-thiazolidinethiones as precursors, cycloaddition reactions in acetic acid medium can form the thiopyrano[2,3-d]thiazole core, which can then be functionalized further.
- Heating in acetic acid induces elimination reactions that form the fused ring system and allow for introduction of substituents like pyrrolidinyl groups.
- This method is useful for synthesizing analogs and derivatives with structural similarity to the target compound.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization with thiourea | Thiourea, α-chloro acid chloride, acetic acid | 60–65 °C | 11 hours | 50–70 | Formation of thiazole ring |
| Amide formation | Pyrrolidine, carboxylic acid, EDC, DMSO | Room temp to 80 °C | 1–24 hours | 50–80 | Coupling to introduce pyrrolidinyl group |
| Cycloaddition/elimination | 5-Alkylidene-4-thiazolidinethiones, acetic acid | 80–100 °C | Several hours | Variable | Formation of fused thiopyrano-thiazole core |
Purification and Characterization
- The crude product is typically purified by crystallization from solvents such as ethanol or DMF-ethanol mixtures or by preparative HPLC to achieve high purity.
- Characterization includes melting point determination, NMR (1H and 13C), and mass spectrometry to confirm structure and purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization with Thiourea | Thiourea, α-chloro acid chloride | Ring closure | Direct ring formation | Requires careful temperature control |
| Amide Coupling with Pyrrolidine | Pyrrolidine, carboxylic acid, EDC | Amide bond formation | Mild conditions, good yields | Needs coupling agents, purification step |
| Cycloaddition-Elimination | 5-Alkylidene-4-thiazolidinethiones | Cycloaddition/elimination | Access to fused ring systems | Longer reaction times, variable yields |
Research Findings and Optimization Notes
- The use of sodium methanolate in methanol as a base in the cyclization step improves yields and purity by facilitating ring closure and minimizing side reactions.
- Controlling temperature during amide formation is critical; mild heating (50–80 °C) enhances reaction rates without decomposing sensitive intermediates.
- Solvent choice impacts reaction efficiency; DMSO and acetic acid are preferred for their polarity and ability to dissolve both organic and inorganic reagents.
- Post-reaction purification by HPLC is essential for isolating the target compound with high purity, especially when multiple regioisomers or side products are possible.
Chemical Reactions Analysis
Cycloaddition and Annulation Reactions
The thieno[2,3-d] thiazole core participates in [4+2]-cycloaddition reactions with dienophiles. Key findings include:
These reactions exploit the electron-rich thiophene-thiazole system for regioselective annulation, often followed by elimination or decarboxylation steps .
Nucleophilic Substitution Reactions
The thiazole ring undergoes substitution at position 2 (pyrrolidine site) and position 5 (carboxylic acid site):
-
Pyrrolidine Substitution :
Replacement of the pyrrolidine group with amines (e.g., benzylamine) occurs under basic conditions (K₂CO₃/DMF, 100°C), yielding analogs with modified biological activity . -
Carboxylic Acid Derivatization :
The carboxylic acid group is reactive toward:
Oxidation:
-
Thiazole Sulfur : Oxidants like mCPBA convert the thiazole sulfur to sulfoxide (1 equiv) or sulfone (2 equiv) .
-
Pyrrolidine Ring : Strong oxidants (e.g., KMnO₄) cleave the pyrrolidine ring to form γ-keto acids .
Reduction:
-
Carboxylic Acid : LiAlH₄ reduces the -COOH group to -CH₂OH (60–75% yield) .
-
Thiophene Ring : Catalytic hydrogenation (H₂/Pd-C) partially saturates the thiophene ring .
Electrophilic Aromatic Substitution
The thieno-thiazole system undergoes electrophilic substitution at position 4 (electron-rich site):
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| HNO₃ (fuming) | 4-Nitro-thieno[2,3-d]thiazole | H₂SO₄, 0°C, 2 hr | 45% |
| Cl₂ (g) | 4-Chloro-thieno[2,3-d]thiazole | CHCl₃, 25°C, 6 hr | 52% |
| Br₂ (aq) | 4-Bromo-thieno[2,3-d]thiazole | AcOH, 40°C, 4 hr | 60% |
Position 4 is activated for electrophiles due to resonance effects from the thiazole nitrogen .
Biological Activity via Reactive Intermediates
The compound’s pharmacological effects arise from interactions with biomolecules:
-
Enzyme Inhibition : Forms hydrogen bonds with Gln286 of RORγt (IC₅₀ = 0.8 μM) .
-
Antimicrobial Action : Disrupts bacterial cell wall synthesis by binding to undecaprenyl diphosphate phosphatase (MIC = 6.25 μg/mL against S. aureus) .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C via decarboxylation and ring-opening .
-
Photodegradation : UV light (254 nm) induces cleavage of the thiazole-thiophene bond (half-life = 48 hr in methanol) .
This compound’s multifunctional reactivity positions it as a versatile scaffold for synthesizing bioactive molecules and materials. Systematic studies on its regioselectivity and stability under varying conditions are critical for optimizing its applications.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole derivatives exhibit promising anticancer properties. For instance:
- Mechanism of Action: These compounds may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis.
- Case Study: A study demonstrated that thieno[2,3-d][1,3]thiazole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Neurological Disorders
The compound's structural characteristics suggest potential applications in treating neurological disorders:
- Mechanism of Action: It may modulate neurotransmitter systems or act on specific receptors implicated in conditions such as depression and anxiety.
- Case Study: Research on related compounds has shown efficacy in animal models for anxiety and depression, indicating that similar thiazole derivatives could be explored for these applications .
Antimicrobial Properties
There is growing interest in the antimicrobial activity of thiazole derivatives:
- Mechanism of Action: These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Case Study: Preliminary studies have reported antibacterial effects against Gram-positive bacteria, highlighting the need for further exploration of their efficacy against resistant strains .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Variations
The primary distinction between 2-(pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid and its analogs lies in the substituent at position 2 of the thienothiazole scaffold. Key comparisons include:
Key Observations :
- Pyrrolidine vs. Alkylamino Groups: The pyrrolidine substituent introduces a cyclic amine, which may enhance solubility and binding affinity compared to linear alkylamino groups (e.g., diethylamino or dimethylamino) due to conformational rigidity .
- Amino Substitutions: The hydrochloride salt of the amino derivative (CID 16228178) demonstrates higher polarity, as evidenced by its molecular weight (236.70 g/mol) and suitability for pharmaceutical quality control .
Biological Activity
2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid is a compound belonging to the class of thieno[2,3-d]thiazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid can be represented as follows:
This compound features a thieno[2,3-d]thiazole core substituted with a pyrrolidine moiety and a carboxylic acid group. Its unique structure contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Below are key findings related to its pharmacological effects:
Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]thiazoles exhibit significant anticancer properties. For instance, compounds similar to 2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid have demonstrated potent anti-proliferative effects against various cancer cell lines. One study highlighted the selective inhibition of B-cell lymphoma cell lines with minimal effects on normal human cells .
The mechanism by which 2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid exerts its anticancer effects likely involves the induction of cell cycle arrest at the G0/G1 phase. This action leads to inhibited proliferation and increased apoptosis in cancer cells .
Antimicrobial Properties
In addition to anticancer activity, compounds within this class have shown antimicrobial properties. The thieno[2,3-d]thiazole scaffold is known for its ability to disrupt bacterial cell membranes and inhibit growth .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of 2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid is crucial for evaluating its therapeutic potential. Preliminary studies suggest it has favorable absorption and bioavailability profiles. However, detailed toxicity studies are necessary to establish safety parameters for clinical use.
Case Studies and Research Findings
Q & A
What synthetic methodologies are reported for 2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid?
Answer:
The synthesis involves constructing the thieno[2,3-d][1,3]thiazole core followed by introducing the pyrrolidinyl group via nucleophilic substitution. For example:
- Core formation : Cyclization reactions using thiophene derivatives and sulfur sources under reflux in ethanol or dioxane.
- Pyrrolidinyl introduction : Reacting the intermediate with pyrrolidine under basic conditions (e.g., NaH in DMF).
- Carboxylic acid activation : Ester hydrolysis using NaOH in aqueous ethanol (70–83% yields reported for analogous structures) .
- Purification : Recrystallization from ethanol/DMF (1:1) ensures high purity (>95%) .
How can molecular docking studies guide the design of derivatives for antimicrobial applications?
Answer:
Computational workflows include:
- Virtual library construction : Generate derivatives by modifying substituents on the thieno-thiazole core and pyrrolidinyl group.
- Target selection : Dock against microbial targets (e.g., TrmD enzyme) using software like AutoDock Vina to predict binding affinities .
- Validation : Prioritize compounds with low predicted binding energies (e.g., ≤−8 kcal/mol) for synthesis.
- In vitro testing : Validate docking results via MIC assays against Staphylococcus aureus and clinical isolates .
What analytical techniques confirm the structure and purity of this compound?
Answer:
- NMR spectroscopy : 1H NMR (δ 2.8–3.5 ppm for pyrrolidinyl protons; δ 6.5–7.2 ppm for thieno-thiazole protons) and 13C NMR (165–170 ppm for carboxylic acid carbonyl) .
- Mass spectrometry : HRMS (ESI+) confirms the molecular ion peak ([M+H]+) with <2 ppm error.
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) verify purity ≥95% .
How can researchers address discrepancies in biological activity data across studies?
Answer:
- Standardization : Use identical assay conditions (e.g., fixed incubation time, DMSO concentration ≤1%).
- Dose-response curves : Compare EC50 values across multiple cell lines (e.g., HEK293 vs. HeLa).
- Reference compounds : Include controls like indomethacin (anti-inflammatory) or ampicillin (antimicrobial) to contextualize activity .
- Solubility checks : Pre-test solubility in assay buffers to rule out false negatives .
How does solubility impact formulation for in vitro studies?
Answer:
- Stock solutions : Prepare in DMSO (50 mg/mL) and dilute in culture media (<0.5% DMSO final).
- pH adjustment : Salt formation (e.g., sodium carboxylate) improves aqueous solubility for IV administration.
- Shake-flask method : Determine solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to guide dosing .
What structure-activity relationship (SAR) insights optimize pharmacological profiles?
Answer:
Key SAR strategies:
- Pyrrolidinyl substitution : Replace with piperidine or morpholine to modulate lipophilicity and blood-brain barrier penetration.
- Thieno-thiazole modifications : Introduce electron-withdrawing groups (e.g., Cl at position 3) to enhance target selectivity .
- Carboxylic acid bioisosteres : Replace with tetrazole or sulfonamide to improve metabolic stability while retaining ionic interactions .
- In vivo profiling : Assess pharmacokinetics (Cmax, t1/2) and toxicity (LD50) in rodent models .
What advanced spectroscopic methods resolve structural ambiguities?
Answer:
- 2D NMR : HSQC and HMBC correlate proton and carbon signals to confirm connectivity between the pyrrolidinyl group and thieno-thiazole core .
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding patterns in single crystals (e.g., C=O···H-N interactions) .
- FT-IR : Carboxylic acid O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) confirm protonation state .
How are in silico toxicity predictions integrated into early-stage development?
Answer:
- ADMET prediction : Use tools like SwissADME to estimate hepatotoxicity, Ames mutagenicity, and CYP inhibition.
- PAINS filters : Screen for pan-assay interference substructures (e.g., reactive thiols or Michael acceptors) .
- Mitigation : Modify flagged moieties (e.g., replacing thiazole with oxazole) while retaining activity .
What strategies validate target engagement in cellular models?
Answer:
- Chemical proteomics : Use photoaffinity probes (e.g., diazirine-tagged derivatives) to pull down binding proteins from lysates .
- Knockdown/knockout : Compare activity in wild-type vs. CRISPR-edited cells lacking the putative target (e.g., MCL-1 for anticancer activity) .
- Thermal shift assays : Monitor protein melting temperature (Tm) shifts upon compound binding .
How are stability studies conducted for long-term storage?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
